molecular formula C12H18N2O B8487157 rac-(3R,4R)-4-(benzylamino)piperidin-3-ol

rac-(3R,4R)-4-(benzylamino)piperidin-3-ol

Cat. No.: B8487157
M. Wt: 206.28 g/mol
InChI Key: AHEIGAOSXRVHSH-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(3R,4R)-4-(benzylamino)piperidin-3-ol: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another method involves the use of diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines, which are then deprotected to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-(3R,4R)-4-(benzylamino)piperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound can also interact with receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    Piperine: An alkaloid found in black pepper with a similar piperidine ring structure.

    Piperidinone: A ketone derivative of piperidine.

Uniqueness: rac-(3R,4R)-4-(benzylamino)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethylamino group enhances its ability to interact with various biological targets, making it a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(3R,4R)-4-(benzylamino)piperidin-3-ol

InChI

InChI=1S/C12H18N2O/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2/t11-,12-/m1/s1

InChI Key

AHEIGAOSXRVHSH-VXGBXAGGSA-N

Isomeric SMILES

C1CNC[C@H]([C@@H]1NCC2=CC=CC=C2)O

Canonical SMILES

C1CNCC(C1NCC2=CC=CC=C2)O

Origin of Product

United States

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